

An In-depth Technical Guide to the Chemical Properties of Sulfoacetaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfoacetaldehyde**

Cat. No.: **B1196311**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

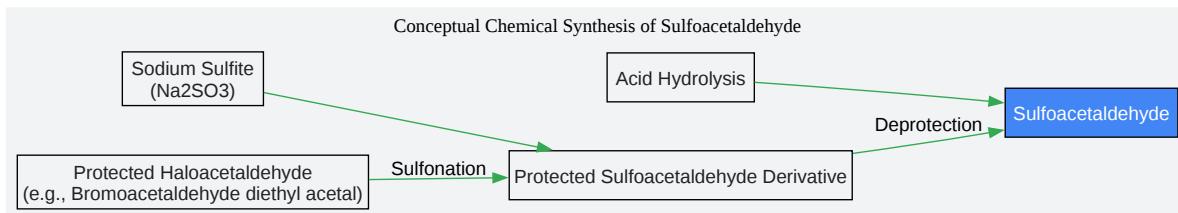
Abstract

Sulfoacetaldehyde, also known as 2-oxoethanesulfonic acid, is a reactive aldehyde and an organosulfonate that plays a crucial role as a metabolic intermediate in various biological pathways. Its unique bifunctional nature, possessing both a highly reactive carbonyl group and a strongly acidic sulfonate moiety, dictates its chemical behavior and biological significance. This technical guide provides a comprehensive overview of the chemical properties of **sulfoacetaldehyde**, including its structure, reactivity, and spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers in the fields of biochemistry, drug development, and environmental science who are investigating the role of **sulfoacetaldehyde** in biological systems or exploring its potential as a synthetic building block.

Chemical Identity and Physical Properties

Sulfoacetaldehyde is a simple, yet chemically significant, organic molecule. Its fundamental properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	2-Oxoethanesulfonic acid	[1]
Synonyms	Sulfoacetaldehyde, 2- Sulfoacetaldehyde	[1]
CAS Number	32797-12-9	[1] [2]
Molecular Formula	C ₂ H ₄ O ₄ S	[1] [2]
Molecular Weight	124.12 g/mol	[1] [2]
Canonical SMILES	C(C=O)S(=O)(=O)O	[1]
InChI Key	JTJIXCMSHWPJJE- UHFFFAOYSA-N	[1]
Predicted Density	1.603 ± 0.06 g/cm ³	[2]
Predicted pKa	0.68 ± 0.50	[2]


Synthesis of Sulfoacetaldehyde

The chemical synthesis of **sulfoacetaldehyde** can be challenging due to the inherent reactivity of the aldehyde functional group. While no detailed, high-yield chemical synthesis protocols are readily available in the literature, its preparation can be approached through several synthetic strategies.

One potential route involves the controlled oxidation of a suitable precursor, such as isethionaldehyde (2-hydroxyethanesulfonic acid aldehyde). Another conceptual approach is the hydrolysis of a protected form of **sulfoacetaldehyde**, such as 2,2-diethoxyethanesulfonic acid.

A plausible synthetic pathway, adapted from the synthesis of related amino-sulfonic acids, could involve the reaction of a protected haloacetaldehyde, such as bromoacetaldehyde diethyl acetal, with sodium sulfite to introduce the sulfonate group, followed by acidic hydrolysis to deprotect the aldehyde.

Illustrative Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the chemical synthesis of **sulfoacetaldehyde**.

Chemical Reactivity and Stability

The reactivity of **sulfoacetaldehyde** is dominated by the electrophilic nature of its carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing effect of the adjacent sulfonate group. This makes it highly susceptible to nucleophilic attack.

Nucleophilic Addition Reactions

Sulfoacetaldehyde readily undergoes nucleophilic addition reactions at the carbonyl group. Common nucleophiles such as alcohols, amines, and thiols are expected to react to form hemiacetals, imines (Schiff bases), and hemithioacetals, respectively. The electron-withdrawing sulfonate group polarizes the carbonyl bond, making the carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles compared to simple aliphatic aldehydes.

Stability

Sulfoacetaldehyde is known to be unstable, particularly at high and low pH values. While quantitative kinetic data on its decomposition are scarce, it has been observed to have a shorter half-life under both acidic and basic conditions. The decomposition of sulfonated compounds can be complex, and in the case of **sulfoacetaldehyde**, may involve aldol-type condensation reactions, oxidation to sulfoacetic acid, or desulfonation under harsh conditions. The thermal stability of its salts, such as sodium **sulfoacetaldehyde**, is also a consideration,

as the thermal decomposition of sodium salts of sulfonic acids can occur at elevated temperatures.

Spectroscopic Properties

Detailed experimental spectroscopic data for pure **sulfoacetaldehyde** are not widely published. However, based on the known spectroscopic properties of aldehydes and organosulfonates, the following characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The aldehyde proton (CHO) is expected to appear as a singlet or a triplet (if coupled to the adjacent CH_2 group) in the downfield region, typically between δ 9-10 ppm. The methylene protons (CH_2) adjacent to the sulfonate group would likely resonate as a multiplet further upfield.
- ^{13}C NMR: The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 190-200 ppm. The methylene carbon (CH_2) would be shifted downfield due to the influence of the adjacent sulfonate group.

Infrared (IR) Spectroscopy

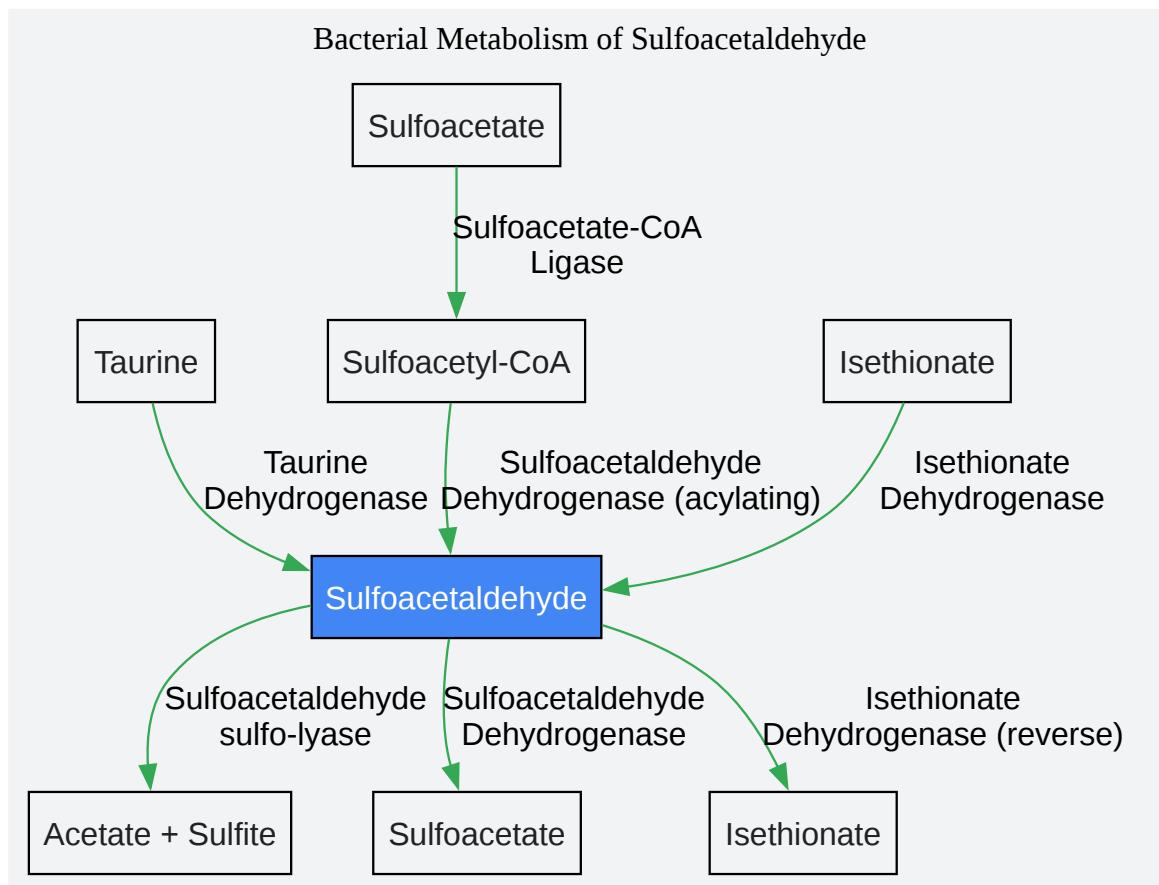
The IR spectrum of **sulfoacetaldehyde** is expected to show characteristic absorption bands for the following functional groups:

- C=O stretch (aldehyde): A strong absorption band in the region of 1720-1740 cm^{-1} .
- C-H stretch (aldehyde): Two weak bands around 2720 cm^{-1} and 2820 cm^{-1} .
- S=O stretch (sulfonate): Strong, characteristic absorptions in the regions of 1340-1350 cm^{-1} (asymmetric stretch) and 1150-1160 cm^{-1} (symmetric stretch).
- O-H stretch (sulfonic acid): A broad absorption in the region of 2500-3300 cm^{-1} .

UV-Visible (UV-Vis) Spectroscopy

Aliphatic aldehydes typically exhibit a weak $n \rightarrow \pi^*$ absorption band in the UV region around 280-300 nm. The presence of the sulfonate group is not expected to significantly shift this

absorption into the visible range.


Biological Significance and Enzymatic Reactions

Sulfoacetaldehyde is a key intermediate in the microbial degradation of taurine and sulfoacetate.^[3] Several enzymes have been identified that catalyze reactions involving **sulfoacetaldehyde**, and their kinetic parameters have been studied.

Key Enzymes and Reactions

Enzyme	EC Number	Reaction	K _m for Sulfoacetaldehyd	Reference
Sulfoacetaldehyde dehydrogenase (acylating)	1.2.1.-	Sulfoacetyl-CoA + NADPH + H ⁺ ↔ Sulfoacetaldehyde + Coenzyme A + NADP ⁺	-	[3]
Sulfoacetaldehyde dehydrogenase	1.2.1.73	Sulfoacetaldehyde + NAD ⁺ + H ₂ O ↔ Sulfoacetate + NADH + H ⁺	-	[3]
Sulfoacetaldehyde sulfo-lyase	4.4.1.12	Sulfoacetaldehyde + H ₂ O ⇌ Acetate + Sulfite	5.0 mM	[4]
Isethionate dehydrogenase	1.1.1.-	Isethionate + NAD(P) ⁺ ⇌ Sulfoacetaldehyde + NAD(P)H + H ⁺	-	[3]

Signaling Pathway of **Sulfoacetaldehyde** Metabolism:

[Click to download full resolution via product page](#)

Caption: Metabolic pathways involving **sulfoacetaldehyde** as a central intermediate.

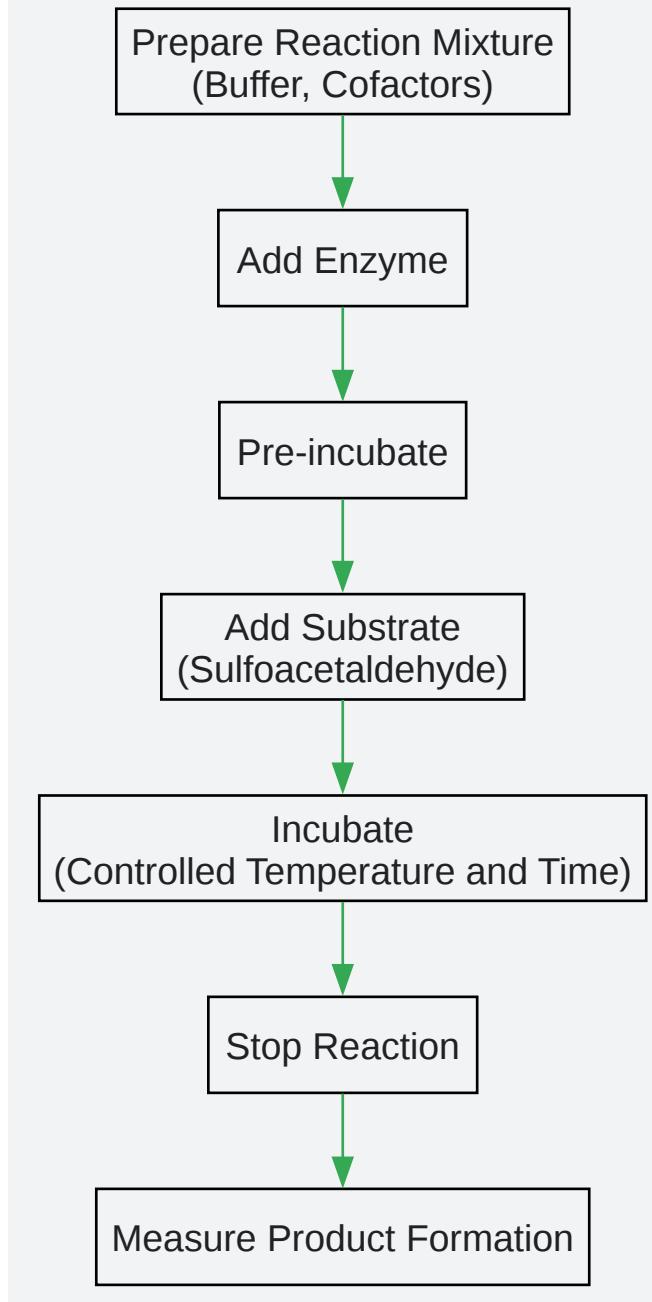
Experimental Protocols

Enzymatic Assay for Sulfoacetaldehyde Sulfo-lyase

This protocol is based on the method described for the characterization of **sulfoacetaldehyde** sulfo-lyase.[4]

Principle: The enzyme catalyzes the cleavage of **sulfoacetaldehyde** to acetate and sulfite. The production of sulfite can be quantified.

Reagents:


- Phosphate buffer (e.g., 50 mM, pH 7.5)
- Magnesium chloride ($MgCl_2$)
- Thiamine pyrophosphate (TPP)
- **Sulfoacetaldehyde** solution (substrate)
- Enzyme preparation (cell extract or purified enzyme)
- Sulfite detection reagent (e.g., Ellman's reagent or a colorimetric sulfite assay kit)

Procedure:

- Prepare a reaction mixture containing phosphate buffer, $MgCl_2$, and TPP.
- Pre-incubate the enzyme preparation in the reaction mixture to ensure activation.
- Initiate the reaction by adding the **sulfoacetaldehyde** solution.
- Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
- Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
- Measure the amount of sulfite produced using a suitable detection method.
- Run appropriate controls (e.g., no enzyme, no substrate) to account for background levels.

Workflow for a Generic Enzymatic Assay:

General Workflow for an Enzymatic Assay

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining enzyme activity with **sulfoacetaldehyde**.

Conclusion

Sulfoacetaldehyde is a molecule of significant interest due to its role in microbial metabolism and its potential as a reactive chemical intermediate. Its properties are defined by the interplay between the aldehyde and sulfonate functional groups. This guide has summarized the current knowledge of its chemical properties, highlighting areas where further research is needed, particularly in the development of robust chemical synthesis routes and the acquisition of comprehensive, quantitative data on its stability and spectroscopic characteristics. A deeper understanding of the chemistry of **sulfoacetaldehyde** will undoubtedly facilitate future research into its biological functions and synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Method for preparing 2-((2-aminoethyl) amino)-ethanesulfonic acid monosodium salt - Eureka | Patsnap [eureka.patsnap.com]
- 3. Purification and properties of sulfoacetaldehyde sulfo-lyase, a thiamine pyrophosphate-dependent enzyme forming sulfite and acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Sulfoacetaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196311#what-are-the-chemical-properties-of-sulfoacetaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com